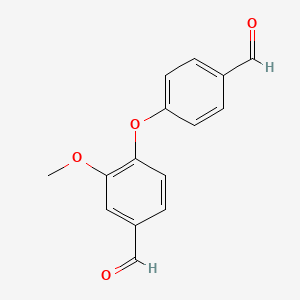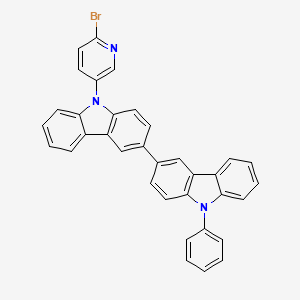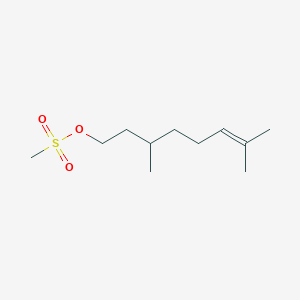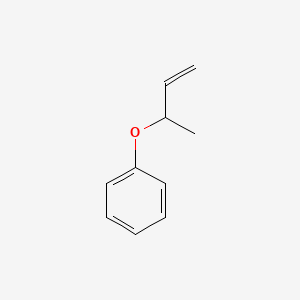
3-(4-Butylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butylphenyl)pyridine:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-butylphenyl is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(4-Butylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
科学研究应用
Chemistry: 3-(4-Butylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridines and related structures .
Biology: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
作用机制
The mechanism of action of 3-(4-Butylphenyl)pyridine and its derivatives depends on their specific molecular targets and pathways. For instance, in biological systems, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism involves binding to the active site of the target protein, altering its conformation and function .
相似化合物的比较
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
4-Butylpyridine: A pyridine derivative with a butyl group at the 4-position.
Phenylpyridine: A pyridine ring substituted with a phenyl group.
Uniqueness: 3-(4-Butylphenyl)pyridine is unique due to the presence of both a butyl group and a phenyl group attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
3-(4-butylphenyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-5-13-7-9-14(10-8-13)15-6-4-11-16-12-15/h4,6-12H,2-3,5H2,1H3 |
InChI 键 |
SYKAGZHXISHJLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)




![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)

![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
